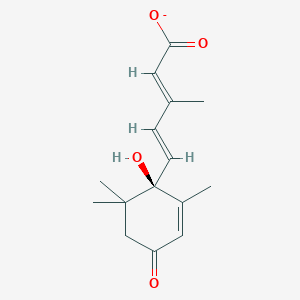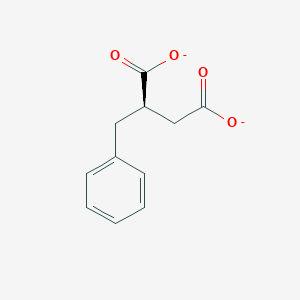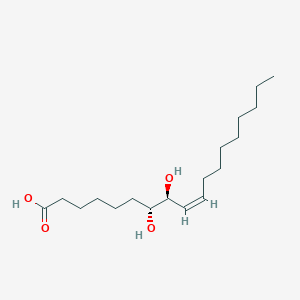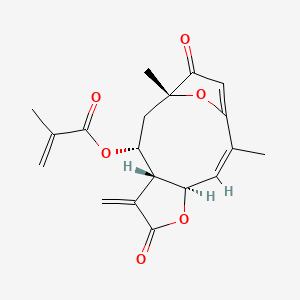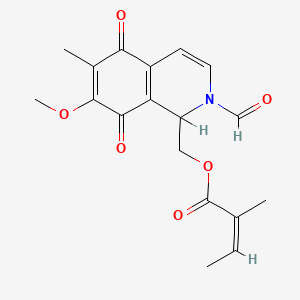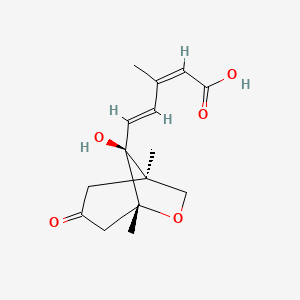
Phaseic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phaseic acid is an apo carotenoid sesquiterpenoid and an alpha,beta-unsaturated monocarboxylic acid. It has a role as a metabolite. It is a conjugate acid of a phaseic acid anion.
Aplicaciones Científicas De Investigación
1. Plant Hormone Research
Phaseic acid (PA) has been a subject of interest in plant hormone research. Previously considered an inactive catabolite of abscisic acid (ABA), recent studies have shown that PA actually functions as an ABA receptor agonist, impacting plant water use and availability. This discovery highlights PA's role in prolonging ABA effects in vivo, thus contributing significantly to our understanding of plant physiology and environmental adaptation (Tu, Ning, & Xu, 2018); (Lozano-Juste & Cutler, 2016).
2. Neuroprotective Properties
Research has identified PA's presence in the mammalian brain, specifically in mouse and rat brains, where it plays a protective role against glutamate toxicity. This protection is achieved through the reversible inhibition of glutamate receptors, particularly during ischemic brain injury. Such findings open new avenues for exploring PA as a potential neuroprotective agent (Hou et al., 2016).
3. Application in Synthesis and Chemical Reactions
PA has also found its application in the field of organic chemistry. For instance, a system for phase-switch synthesis using boronic acid functionality, which facilitates compound transfer between organic solvents and water, has been developed. This system highlights the utility of PA in enhancing chemical synthesis processes (Mothana, Grassot, & Hall, 2010).
4. Hormonal Activity in Seed Plants
In seed plants, PA, a catabolite of ABA, emerges as a signaling molecule that fine-tunes plant physiology, environmental adaptation, and development. The emergence of a PA reductase that modulates its concentrations and the functional diversification of the ABA receptor family to perceive PA, indicate its role as a hormone in seed plants. This aspect of PA contributes to the adaptive plasticity of signaling outcomes in plants (Weng, Ye, Li, & Noel, 2016).
Propiedades
Nombre del producto |
Phaseic acid |
|---|---|
Fórmula molecular |
C15H20O5 |
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
(2Z,4E)-5-[(1R,5R,8S)-8-hydroxy-1,5-dimethyl-3-oxo-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C15H20O5/c1-10(6-12(17)18)4-5-15(19)13(2)7-11(16)8-14(15,3)20-9-13/h4-6,19H,7-9H2,1-3H3,(H,17,18)/b5-4+,10-6-/t13-,14-,15+/m1/s1 |
Clave InChI |
IZGYIFFQBZWOLJ-UUZREKTLSA-N |
SMILES isomérico |
C/C(=C/C(=O)O)/C=C/[C@@]1([C@@]2(CC(=O)C[C@]1(OC2)C)C)O |
SMILES canónico |
CC(=CC(=O)O)C=CC1(C2(CC(=O)CC1(OC2)C)C)O |
Sinónimos |
phaseic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



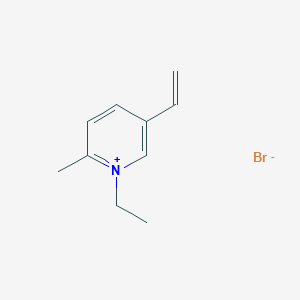

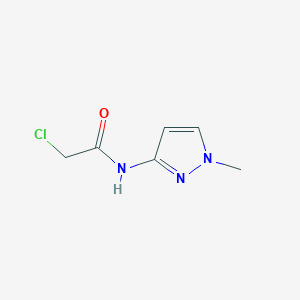
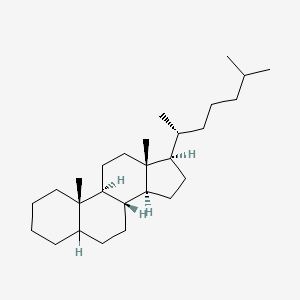
![3,4-dimethoxy-N-[(E)-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methylideneamino]benzamide](/img/structure/B1235567.png)

